molecular formula C22H16BrN3O4 B15109341 7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B15109341
M. Wt: 466.3 g/mol
InChI Key: UCKVULAACDNAGR-UHFFFAOYSA-N
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Description

7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of Oxadiazole Group: The oxadiazole group can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Formation of Carboxamide Group: The carboxamide group is typically formed through an amidation reaction between an amine and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and the use of green solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or the bromine atom, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the oxadiazole and chromene moieties suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: This compound shares the chromene core and bromine atom but differs in the presence of an amino group and an ethyl ester.

    7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds feature bromine atoms and a pyrazolo-triazine core, highlighting the diversity of brominated heterocycles.

Uniqueness

The uniqueness of 7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide lies in its combination of functional groups and structural features

Properties

Molecular Formula

C22H16BrN3O4

Molecular Weight

466.3 g/mol

IUPAC Name

7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C22H16BrN3O4/c23-15-7-8-16-17(27)11-19(29-18(16)10-15)22(28)24-21-20(25-30-26-21)14-6-5-12-3-1-2-4-13(12)9-14/h5-11H,1-4H2,(H,24,26,28)

InChI Key

UCKVULAACDNAGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC(=O)C5=C(O4)C=C(C=C5)Br

Origin of Product

United States

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